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molecular formula C7H8BFO2 B019590 2-Fluoro-4-methylphenylboronic acid CAS No. 170981-26-7

2-Fluoro-4-methylphenylboronic acid

Cat. No. B019590
M. Wt: 153.95 g/mol
InChI Key: LIXXGOMAGHXIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236803B2

Procedure details

To a mixture of toluene (160 ml) and THF (40 ml) are added triisopropyl borate (13.56 ml, 58.42 mmole) and 3-fluoro-4-bromotoluene (10.0 g, 48.69 mmole). The mixture is cooled down to −40° C. and n-Butylithium (2.5M in hexane) (23.4 ml, 58.42 mmole) is added slowly over 1 h and the mixture is stirred for an additional hour while the temperature is held at −40° C. The acetone/dry ice bath is removed and the reaction mixture is allowed to warm to −20° C. before a 2.5M HCl solution (20 ml) is added. When the mixture reached rt, the aqueous layer is extracted with EtOAc (3×50 ml), organic extracts are combined, dried over MgSO4 (anhydrous) and evaporated under reduced pressure to give a yellow solid, which is recrystallised from acetonitrile, affording the title product.
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
13.56 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C1COCC1.[B:13](OC(C)C)([O:18]C(C)C)[O:14]C(C)C.[F:26][C:27]1[CH:28]=[C:29]([CH3:34])[CH:30]=[CH:31][C:32]=1Br>CCCCCC>[F:26][C:27]1[CH:28]=[C:29]([CH3:34])[CH:30]=[CH:31][C:32]=1[B:13]([OH:18])[OH:14]

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
13.56 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1Br)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for an additional hour while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is held at −40° C
CUSTOM
Type
CUSTOM
Details
The acetone/dry ice bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C. before a 2.5M HCl solution (20 ml)
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
reached rt
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (3×50 ml), organic extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (anhydrous)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
is recrystallised from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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